molecular formula C7H9FN2O2S B13331891 N-Ethyl-6-fluoropyridine-3-sulfonamide

N-Ethyl-6-fluoropyridine-3-sulfonamide

Cat. No.: B13331891
M. Wt: 204.22 g/mol
InChI Key: TWHPTQPMWVZPEN-UHFFFAOYSA-N
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Description

N-Ethyl-6-fluoropyridine-3-sulfonamide is a chemical compound with the molecular formula C7H9FN2O2S and a molecular weight of 204.22 g/mol . It is characterized by the presence of a fluorine atom on the pyridine ring and a sulfonamide group, making it a valuable compound in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of N-ethyl-2,4,6-trifluoropyridinium triflate with anhydrous ammonia gas in acetonitrile at 0°C, yielding N-ethyl-2,6-diamino-4-fluoropyridinium triflate .

Industrial Production Methods: Industrial production of N-Ethyl-6-fluoropyridine-3-sulfonamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-6-fluoropyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-Ethyl-6-fluoropyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Ethyl-6-fluoropyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

  • N-Ethyl-2,6-diamino-4-fluoropyridinium triflate
  • Sulfonimidates
  • Sulfonamides

Comparison: N-Ethyl-6-fluoropyridine-3-sulfonamide is unique due to the presence of both a fluorine atom and a sulfonamide group on the pyridine ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, sulfonimidates and sulfonamides may share the sulfonamide group but lack the fluorine atom, resulting in different reactivity and biological activities .

Properties

Molecular Formula

C7H9FN2O2S

Molecular Weight

204.22 g/mol

IUPAC Name

N-ethyl-6-fluoropyridine-3-sulfonamide

InChI

InChI=1S/C7H9FN2O2S/c1-2-10-13(11,12)6-3-4-7(8)9-5-6/h3-5,10H,2H2,1H3

InChI Key

TWHPTQPMWVZPEN-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CN=C(C=C1)F

Origin of Product

United States

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